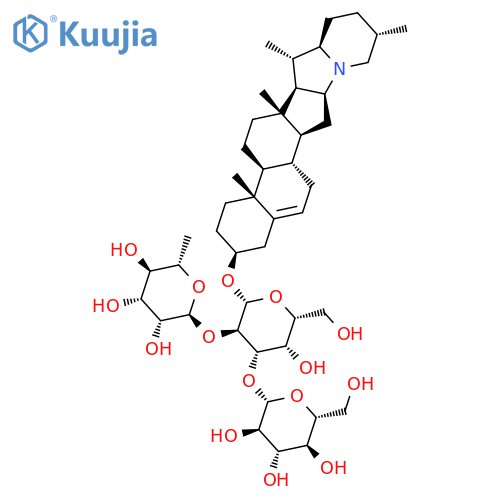Cas no 20562-02-1 (α-Solanine)

α-Solanine structure
α-Solanine 化学的及び物理的性質
名前と識別子
-
- Alpha-Solanine
- ALPHA-SOLANIN
- b-D-Galactopyranoside, (3b)-solanid-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®
- Solanine
- SOLANINE, ALPHA-(AS) PrintBack
- SOLANINE, ALPHA-(SOLATUNINE)(RG)
- α-SOLANINE
- a-Solanine
- SOLATUNIN
- SOLATUNINE
- 15XXN7Q45T
- beta-D-Galactopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))
- Solanid-5-ene, 3-beta-((O-6-deoxy-alpha-L-mannopyranosyl)-O-(beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy)-
- Solanid-5-ene, 3-beta-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyra
- SMR000127418
- AKOS037647832
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- NCGC00179493-03
- MLS000517299
- HMS2268G17
- HY-N6602
- BSPBio_000640
- BPBio1_000704
- alpha-Solanine, from potato sprouts, >=95%
- AS-74952
- UNII-3FYV8328OK
- DTXSID9030707
- MFCD00077873
- MLS001074921
- alpha-Solanine with HPLC
- 20562-02-1
- SR-01000721955-4
- BDBM89803
- J-013423
- alpha -Solanine
- BRD-K70881766-001-02-3
- Prestwick3_000640
- ?-SOLANINE
- 3FYV8328OK
- beta-D-Galactopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->3)]-
- HMS2096P22
- 51938-42-2
- -Solanine
- NCGC00179493-01
- CHEMBL1392894
- cid_9549171
- solanid-5-en-3beta-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-glucopyranosyl-(1->3)]-beta-D-galactopyranoside
- CHEBI:9188
- Solanin
- SR-01000721955
- AB00513871
- CS-0034333
- CCRIS 6507
- F82201
- .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.)-SOLANID-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->3))-
- CCG-208539
- UNII-15XXN7Q45T
- .alpha.-Solanine
- BRN 0077607
- EINECS 243-879-8
- SOLANINE [HSDB]
- HSDB 3539
- .ALPHA.-SOLANINE [MI]
- beta-D-Galactopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-
- SCHEMBL2380172
- Solanid-5-ene, 3-beta-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-beta-D-galactopyranosyl)oxy)-
- CHEMBL1212997
- 4-21-00-01402 (Beilstein Handbook Reference)
- NCI60_042141
- Q373791
- FT-0645058
- NS00015437
- NSC-96019
- SCHEMBL2380177
- NSC96019
- 2-[5-Hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- DTXSID90860251
- CHEMBL1975187
- solanid-5-en-3-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranoside
- SCHEMBL335543
- CHEMBL2357167
- solanid-5-en-3-yl 6-deoxy-beta-L-mannopyranosyl-(1-2)-[beta-D-glucopyranosyl-(1-3)]-beta-D-galactopyranoside
- NCGC00091441-01
- Tox21_200104
- NCGC00091441-02
- Gesamt-Solanin
- Tox21_111132
- DTXCID7010707
- NCGC00257658-01
- NS00094845
- Solanine, hydrochloride
- MLSMR
- DA-50358
- ZGVSETXHNHBTRK-UDJLNJFBSA-N
- (2S,3R,4S,5S,6R)-2-{[(2R,3S,4S,5R,6R)-3-HYDROXY-2-(HYDROXYMETHYL)-6-{[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-TETRAMETHYL-22-AZAHEXACYCLO[12.10.0.0(2),(1)(1).0?,(1)?.0(1)?,(2)(3).0(1)?,(2)(2)]TETRACOS-4-EN-7-YL]OXY}-5-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-4-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- α-Solanine
-
- MDL: MFCD00077873
- インチ: 1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19-,20+,21-,23-,24+,25?,26-,27+,28?,29+,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40+,41-,42-,43+,44-,45-/m0/s1
- InChIKey: ZGVSETXHNHBTRK-VOUYUVDDSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])C2([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]1([H])C([H])([H])C1([H])[C@]2([H])[C@]([H])(C([H])([H])[H])[C@@]2([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N12
- BRN: 0077607
計算された属性
- せいみつぶんしりょう: 867.49800
- どういたいしつりょう: 867.49802062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 16
- 重原子数: 61
- 回転可能化学結合数: 8
- 複雑さ: 1590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 25
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 241
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 285 ºC (dec.)
- ふってん: 780.78°C (rough estimate)
- フラッシュポイント: 135.7±17.2 °C
- 屈折率: 1.5280 (estimate)
- ようかいど: Insuluble (3.1E-4 g/L) (25 ºC),
- PSA: 240.69000
- LogP: 0.09310
- マーカー: 13,8779
- 酸性度係数(pKa): 6.66(at 15℃)
- ようかいせい: 熱エタノールに可溶であり、水、エーテル、クロロホルムにはほとんど溶解しない。
- じょうきあつ: Not available
α-Solanine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 1544
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: 1-25-45-24/25
- 福カードFコード:10
- RTECS番号:WF0250000
-
危険物標識:

- リスク用語:R22
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- 包装等級:III
- 包装グループ:III
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
α-Solanine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A91910-5mg |
Solanine |
20562-02-1 | 5mg |
¥3498.0 | 2021-09-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-252340-5mg |
α-Solanine, |
20562-02-1 | >95% | 5mg |
¥1053.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-252340B-50mg |
α-Solanine, |
20562-02-1 | >95% | 50mg |
¥5332.00 | 2023-09-05 | |
| TRC | S676503-5mg |
a-Solanine |
20562-02-1 | 5mg |
$ 408.00 | 2023-09-06 | ||
| BAI LING WEI Technology Co., Ltd. | 188037-5MG |
α-Solanine, 99% |
20562-02-1 | 99% | 5MG |
¥ 1105 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-252340-5 mg |
α-Solanine, |
20562-02-1 | >95% | 5mg |
¥1,053.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-252340B-50 mg |
α-Solanine, |
20562-02-1 | >95% | 50mg |
¥5,332.00 | 2023-07-11 | |
| BAI LING WEI Technology Co., Ltd. | A01188037-5mg |
α-Solanine |
20562-02-1 | 99% | 5mg |
¥1905 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J60S676503-5mg |
α-Solanine |
20562-02-1 | 5mg |
¥6528 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | R67709805-10mg-10mg |
α-Solanine |
20562-02-1 | 10mg |
¥2950 | 2023-11-24 |
α-Solanine 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
20562-02-1 (α-Solanine) 関連製品
- 20562-03-2(α-Chaconine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:20562-02-1)α-Solanine

清らかである:99%/99%
はかる:5mg/25mg
価格 ($):239.0/602.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:20562-02-1)α-Solanine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ